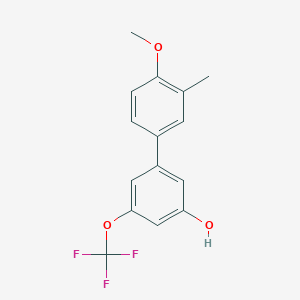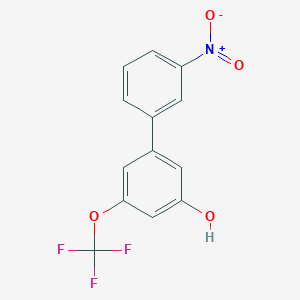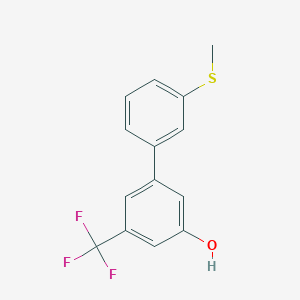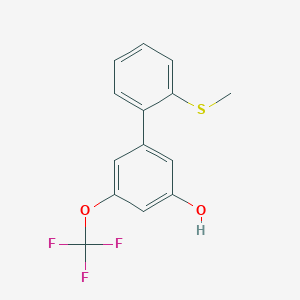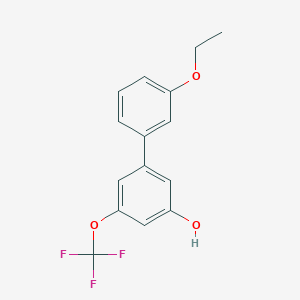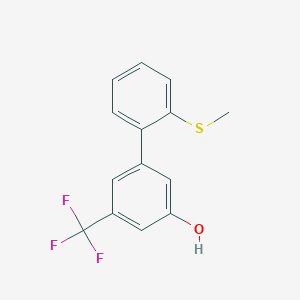
5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methylthiophenyl)-3-trifluoromethylphenol (MTPP) is an organic compound with a wide range of applications. It is a synthetic compound with a molecular weight of 246.26 g/mol and a melting point of 60-63°C. MTPP has been used in various fields such as agrochemicals, pharmaceuticals, and biochemistry. It is also used as an intermediate in the synthesis of a variety of compounds such as dyes, polymers, and other materials.
Aplicaciones Científicas De Investigación
5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95% has been used in various scientific research applications. It has been used in the synthesis of a variety of compounds such as dyes, polymers, and other materials. It is also used as a catalyst in the synthesis of organic compounds. 5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95% has been used in the synthesis of pharmaceuticals, agrochemicals, and biochemicals. It has also been used in the synthesis of polymers and other materials.
Mecanismo De Acción
5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95% acts as an electron donor in the Grignard reaction and as an electron acceptor in the reaction of an aldehyde or ketone with a trifluoromethyl phenol. In the Grignard reaction, the Grignard reagent donates electrons to the halogenated phenol, forming a new carbon-carbon bond. In the reaction of an aldehyde or ketone with a trifluoromethyl phenol, the trifluoromethyl phenol acts as an electron acceptor, forming a new carbon-carbon bond.
Biochemical and Physiological Effects
5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been shown to have neuroprotective effects and to be able to reduce anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95% has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. It is also easy to use and can be stored for long periods of time. However, it can be difficult to control the reaction conditions and the product may be contaminated with other compounds.
Direcciones Futuras
Future research on 5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95% may focus on its potential applications in the pharmaceutical and agrochemical industries. It may also be used in the synthesis of polymers and other materials. In addition, further research may be conducted to explore its potential therapeutic effects and to identify new mechanisms of action. Finally, further research may be conducted to explore its potential toxicity and to identify new ways to reduce or eliminate its toxic effects.
Métodos De Síntesis
5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95% can be synthesized by a variety of methods. One of the most common methods is the Grignard reaction, which involves the reaction of a halogenated phenol with a Grignard reagent. The reaction is carried out in an inert atmosphere and the product is isolated by chromatography. Another method is the reaction of an aldehyde or ketone with a trifluoromethyl phenol in the presence of a base. The reaction is carried out in an inert atmosphere and the product is isolated by column chromatography.
Propiedades
IUPAC Name |
3-(2-methylsulfanylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3OS/c1-19-13-5-3-2-4-12(13)9-6-10(14(15,16)17)8-11(18)7-9/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNKUEUNPQNLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylthiophenyl)-3-trifluoromethylphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









